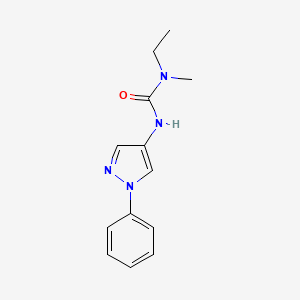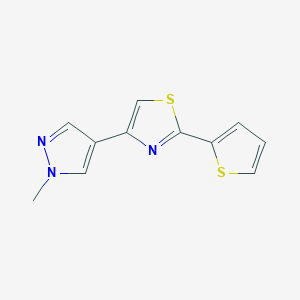
4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole, also known as MPT0G030, is a novel compound that has been synthesized for scientific research purposes. It has shown potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole is not yet fully understood. However, studies have shown that it targets multiple signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR and NF-κB pathways. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole has a low toxicity profile and does not cause significant side effects in animal models. It has been shown to inhibit cancer cell proliferation and induce apoptosis, as well as reduce inflammation in animal models. In addition, 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing significant side effects. However, one limitation is that the compound is still in the early stages of development and has not yet been tested in human clinical trials.
将来の方向性
There are several future directions for research on 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and treatment schedule, as well as its effectiveness in combination with other cancer therapies. In addition, more research is needed to understand the mechanism of action of 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole and its potential applications in other diseases, such as inflammation and neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole in human patients.
合成法
4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole can be synthesized by a multi-step process involving the reaction of pyridine-2,4-dicarboxylic acid with 4-amino-1-methylpyrazole and thionyl chloride. The resulting intermediate is then reacted with 2-bromo-4-chloropyridine to yield the final product. The purity and yield of the compound can be improved by using column chromatography and recrystallization techniques.
科学的研究の応用
4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. In addition, 4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole has been investigated as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-16-7-10(6-14-16)11-8-17-12(15-11)9-2-4-13-5-3-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAWJLUUWVFVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)

![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)
![2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7592795.png)

![2-Methyl-4-[[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole](/img/structure/B7592805.png)
![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)



![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)